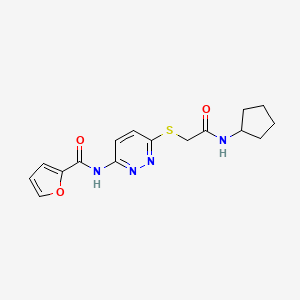

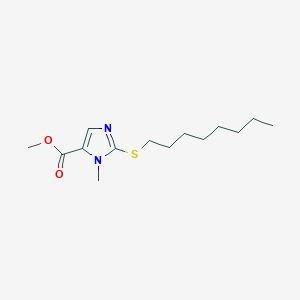

![molecular formula C17H20FN5O2 B2864837 8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-99-5](/img/structure/B2864837.png)

8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a derivative of the 1,2,3-triazole-4-carboxamide and imidazo[2,1-c][1,2,4]triazine families . These compounds are of great importance in medicinal chemistry and can be used for the synthesis of numerous heterocyclic compounds with different biological activities .

Synthesis Analysis

The synthesis of these compounds often involves multicomponent reactions which provide a wide access to triazole derivatives production . The intermediates are synthesized by Williamson ether synthesis followed by an intramolecular cyclization reaction . The method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The molecular structure of these compounds has been investigated using X-ray diffraction . The lengths and bond angles and the packing of molecules in crystals have been considered. Non-valence interactions for some of the studied compounds were observed .Chemical Reactions Analysis

These compounds have been involved in various chemical reactions. For instance, they have been used in the copper-catalyzed asymmetric nitroaldol reactions . The reaction involves the use of single or combination of cytotoxic drugs which affect rapidly dividing cells .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their structure and the presence of specific functional groups . The presence of bromine atoms at different positions and structural features are determined .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing a fluorophenyl group have shown promising results in antimicrobial activity. For instance, Schiff bases derived from similar compounds have shown moderate antifungal activity against Candida spp . This suggests potential applications of the compound in the development of new antimicrobial agents.

Antiviral Activity

Indole derivatives, which share structural similarities with the given compound, have demonstrated various biological activities, including antiviral properties . This suggests that the compound could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Activity

Again, indole derivatives have shown anti-inflammatory properties . Given the structural similarities, the compound could potentially be used in the development of new anti-inflammatory drugs.

Antioxidant Activity

The compound has been identified as a powerful free-radical scavenger . This suggests potential applications in the development of new antioxidant drugs or supplements.

Neuroprotective Activity

The compound has demonstrated potent neuroprotective activity, preventing neuronal cell death in cultured primary neurons and attenuating brain injury after focal ischemia in rats . This suggests potential applications in the treatment of stroke or other neurodegenerative disorders.

Cancer Treatment

Indole derivatives have shown anticancer properties . Given the structural similarities, the compound could potentially be used in the development of new anticancer drugs.

Wirkmechanismus

Zukünftige Richtungen

The future directions in the research of these compounds involve the development of novel CDK2 inhibitors . The bulky group’s substitution at C-4 and C-6 positions of pyrrolo[2,1-f][1,2,4]triazine is crucial to develop selective VEGFR2, EGFR, and c-Met inhibitors . Both positions (C-4 and C-6) can accommodate moderate to large substituents and their structural changes alter the activity/selectivity of the inhibitor .

Eigenschaften

IUPAC Name |

8-(4-fluorophenyl)-N-(3-methylbutyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O2/c1-11(2)7-8-19-15(24)14-16(25)23-10-9-22(17(23)21-20-14)13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGGWJCPLQAULF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-fluorophenyl)-N-isopentyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

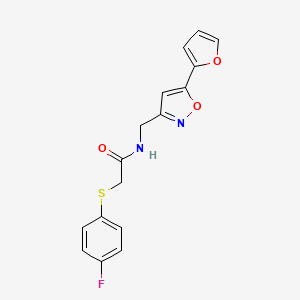

![1-oxo-3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isochroman-6-carboxamide](/img/structure/B2864754.png)

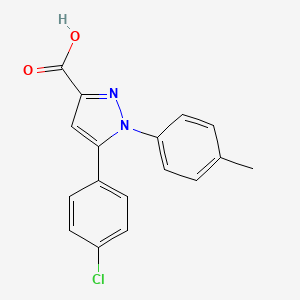

![(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2864759.png)

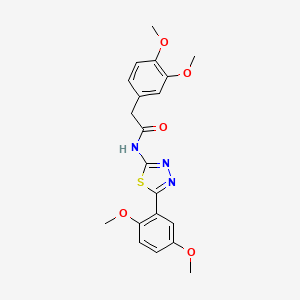

![2-fluoro-3-methoxy-N-[3-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2864762.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide](/img/structure/B2864767.png)

![4-[(E)-(2-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2864769.png)

![Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2864770.png)